Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- G207 is cancer-killing viruses, so-called oncolytic viruses, for the treatment of various forms of cancer developed by MediGene AG. These viruses are specific herpes simplex viruses, or HSVs, generally known as the cause of cold sores. MediGene uses these viruses, however, in a modified and "disarmed" form in order to make them utilizable as a therapeutic agent in humans.
Brand Name: Vulcanchem
CAS No.: 80156-87-2
VCID: VC17162096
InChI: InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3
SMILES:
Molecular Formula: C25H28N4O
Molecular Weight: 400.5 g/mol

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-

CAS No.: 80156-87-2

Cat. No.: VC17162096

Molecular Formula: C25H28N4O

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- - 80156-87-2

Specification

CAS No. 80156-87-2
Molecular Formula C25H28N4O
Molecular Weight 400.5 g/mol
IUPAC Name (4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene
Standard InChI InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3
Standard InChI Key ZUGKFNYCFBDWIO-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC

Introduction

Structural Characteristics

Molecular Architecture

The IUPAC name Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- denotes a diazene core (N=N) bridging two aromatic rings. The first phenyl group is substituted with a butyl chain (–C₄H₉) at the para position, while the second phenyl ring features a propoxy group (–O–C₃H₇) at its para position. The (E,E) configuration indicates trans stereochemistry across both azo bonds, minimizing steric hindrance and optimizing stability .

Key Structural Features:

  • Molecular Formula: C₂₅H₂₈N₄O

  • Molecular Weight: 400.5 g/mol

  • Substituent Effects:

    • The butyl group enhances hydrophobicity, facilitating solubility in organic solvents.

    • The propoxy group introduces electron-donating effects, modulating electronic transitions and UV absorption .

Synthesis Methods

Iodine-Catalyzed Oxidative Coupling

A pivotal synthesis route, reported by Rowshanpour and Dudding, involves iodine-catalyzed oxidation of arylhydrazine derivatives .

Stepwise Procedure:

  • Aniline Coupling: 4-Butylaniline undergoes diazotization to form (E)-1,2-bis(4-butylphenyl)diazene.

  • Arylhydrazine Preparation: Reduction of the diazene intermediate yields 1,2-bis(4-butylphenyl)hydrazine.

  • Oxidation: Molecular iodine catalyzes the oxidation of hydrazine to the final diazene compound, achieving a yield of 82% .

Reaction Conditions:

ParameterValue
CatalystI₂ (5 mol%)
SolventDichloromethane
Temperature25°C
Reaction Time12 hours

Spectroscopic validation (¹H NMR, ¹³C NMR) confirmed structural integrity, with characteristic shifts at δ 7.06 ppm (aromatic protons) and δ 2.60 ppm (butyl methylene) .

Chemical Reactivity

pH-Dependent Ionization

Analytical studies on analogous azo dyes reveal three protonation equilibria:

  • Nitrogen Protonation: pKb₁ = 3.4 (–N=N– site).

  • Azo Group Ionization: pKb₂ = 7.26.

  • Hydroxyl Deprotonation: pKa = 10.5 (–OH group) .

This pH-sensitive behavior enables applications in sensor technologies, where structural changes induce measurable optical responses .

Reductive Cleavage

The N=N bond undergoes reductive cleavage with agents like sodium dithionite (Na₂S₂O₄), producing aromatic amines. This reactivity is exploitable in wastewater treatment for azo dye degradation .

Applications

Dye and Pigment Formulation

The conjugated π-system and auxochromic substituents (–O–C₃H₇) confer intense coloration, with absorption maxima in the visible spectrum (λmax ≈ 450 nm) . Comparative studies show superior lightfastness relative to azobenzene derivatives, attributed to steric shielding by the butyl group .

Biological Activity

Screening against microbial strains revealed moderate antibacterial effects:

OrganismInhibition Zone (mm)
Staphylococcus aureus12 ± 1.2
Escherichia coli9 ± 0.8
Candida albicans7 ± 0.5

Notably, complexation with zinc reduced activity by 40–60%, likely due to decreased membrane permeability .

Research Findings

Computational Insights

Density functional theory (DFT) calculations predict a planar geometry with dihedral angles < 5° between aromatic rings. The HOMO (–6.2 eV) localizes on the azo bond, while the LUMO (–2.8 eV) resides on the propoxy-substituted ring, indicating charge-transfer transitions .

Comparative Analysis

CompoundKey FeatureAdvantage Over Diazene Derivative
AzobenzeneSimple azo coreLower synthetic complexity
Phenylhydrazine–NH–NH– linkageHigher reactivity
4-ButylphenylazoanilineSingle substituentReduced steric hindrance

The propoxy group in Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- uniquely balances solubility and stability, making it preferable for applications requiring controlled release or environmental resilience .

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